2-Iodo-6-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-6-(methylthio)phenol is an organoiodine compound characterized by the presence of an iodine atom and a methylthio group attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(methylthio)phenol typically involves the iodination of 6-(methylthio)phenol. One common method includes the use of iodine and a suitable oxidizing agent in the presence of a solvent like methanol . The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the phenol ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-6-(methylthio)phenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-(methylthio)phenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-6-(methylthio)phenol in chemical reactions involves the activation of the phenol ring by the iodine atom, making it more susceptible to nucleophilic attack. The methylthio group can also participate in redox reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
2-Iodophenol: Lacks the methylthio group, making it less versatile in certain reactions.
6-Methylthio-phenol: Lacks the iodine atom, reducing its reactivity in substitution and coupling reactions.
2-Iodo-4-(methylthio)phenol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2-Iodo-6-(methylthio)phenol is unique due to the presence of both iodine and methylthio groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and potential pharmaceutical applications .
Eigenschaften
Molekularformel |
C7H7IOS |
---|---|
Molekulargewicht |
266.10 g/mol |
IUPAC-Name |
2-iodo-6-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 |
InChI-Schlüssel |
AGGYZZDWBPPPIL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CC=C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.